molecular formula C15H20N2O4 B2570502 N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide CAS No. 2034331-37-6

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

Cat. No. B2570502
CAS RN: 2034331-37-6
M. Wt: 292.335
InChI Key: GJCOXIWBTHDFQU-UHFFFAOYSA-N
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Description

“N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide” is an organic compound. It is a derivative of tetrahydropyran, which is a saturated six-membered ring containing five carbon atoms and one oxygen atom . This compound is used as an intermediate in organic synthesis and medicinal chemistry .


Synthesis Analysis

The synthesis of this compound could involve the reaction of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide . The reaction mixture is cooled to -60 degrees Celsius and then allowed to warm to 0 degrees Celsius over 6 hours. The reaction product is then diluted with water and ethyl acetate .


Molecular Structure Analysis

The molecular structure of “N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide” includes a tetrahydropyran ring, which consists of five carbon atoms and one oxygen atom . The compound also contains a phenyl group and an oxalamide group.


Chemical Reactions Analysis

In organic synthesis transformations, the ketone carbonyl in 1-(tetrahydro-2H-pyran-4-yl)ethanone can react with Wittig reagents to prepare various poly-substituted alkene compounds. In addition, the ketone carbonyl can be reduced to a hydroxyl group by appropriate reducing agents .

Scientific Research Applications

Heterocyclic Synthesis

The compound’s 2H-pyran ring is a versatile heterocycle. Scientists can use it as a building block for synthesizing more complex molecules. Strategies like Knoevenagel reactions, propargyl Claisen rearrangements, and cycloisomerizations can lead to diverse pyran-based structures .

Natural Product Synthesis

The 2H-pyran motif appears in many natural products. Researchers can explore its incorporation into complex molecules, mimicking bioactive compounds found in plants or microorganisms. By accessing stable derivatives, such as 2H-chromenes, they can study their biological activities .

Polyfunctional Molecule Design

4-Hydroxy-2-pyrones, including this compound, possess electrophilic and nucleophilic centers. These features make them attractive for organic synthesis. Researchers can exploit these functionalities to create novel materials, ligands, or catalysts .

Multicomponent Reactions

The compound’s oxalamide moiety can participate in multicomponent reactions. For instance, it could be used in one-pot syntheses of tetrahydro-4H-chromenes or pyrano[4,3-b]pyrans. These reactions allow efficient access to diverse heterocyclic structures .

Future Directions

The future directions for “N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide” could involve further exploration of its potential uses in organic synthesis and medicinal chemistry .

properties

IUPAC Name

N'-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O4/c16-13(18)14(19)17-10-15(20,11-4-2-1-3-5-11)12-6-8-21-9-7-12/h1-5,12,20H,6-10H2,(H2,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJCOXIWBTHDFQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CNC(=O)C(=O)N)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-hydroxy-2-phenyl-2-(tetrahydro-2H-pyran-4-yl)ethyl)oxalamide

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